molecular formula C13H9IN2O3 B6121180 N-(2-iodophenyl)-3-nitrobenzamide CAS No. 5352-78-3

N-(2-iodophenyl)-3-nitrobenzamide

Cat. No.: B6121180
CAS No.: 5352-78-3
M. Wt: 368.13 g/mol
InChI Key: URQMQMXSAINNQV-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-3-nitrobenzamide: is an organic compound that features both an iodine atom and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-3-nitrobenzamide typically involves the iodination of aniline derivatives followed by nitration and subsequent amidation. One common method includes the reaction of 2-iodoaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-iodophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with various substituents replacing the iodine atom.

    Reduction Reactions: Corresponding amine derivatives.

    Coupling Reactions: Biaryl or alkyne-linked products.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3-nitrobenzamide and its derivatives often involves interactions with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the iodine atom can facilitate binding to specific molecular targets .

Comparison with Similar Compounds

  • N-(2-iodophenyl)-4-nitrobenzamide
  • N-(2-iodophenyl)-3-chlorobenzamide
  • N-(2-iodophenyl)-3-methylbenzamide

Uniqueness: N-(2-iodophenyl)-3-nitrobenzamide is unique due to the presence of both an iodine atom and a nitro group, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups allows for a wide range of synthetic applications and biological activities .

Biological Activity

N-(2-iodophenyl)-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a nitro group and an iodine substituent on a benzamide backbone, which contributes to its biological activity. The presence of these functional groups is known to enhance the interaction with biological targets.

Biological Activity Overview

The compound exhibits a spectrum of biological activities:

  • Anticancer Activity : Research indicates that this compound may inhibit various cancer cell lines. Its mechanism appears to involve interference with critical signaling pathways associated with cancer cell proliferation.
  • Antimicrobial Activity : Nitro-containing compounds are recognized for their antimicrobial properties, often acting through the production of reactive intermediates that damage cellular components such as DNA .

Anticancer Mechanisms

Studies have shown that compounds similar to this compound can inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. For instance, derivatives of related compounds have demonstrated significant antiproliferative effects against a range of human tumor cell lines, including melanoma and non-small-cell lung cancer (NSCLC) cells .

Case Study: Efficacy against Cancer Cell Lines

A notable study evaluated the compound's activity against several cancer cell lines using the National Cancer Institute's 60-cell line panel. The results indicated that this compound exhibited selective cytotoxicity, particularly against chemoresistant ovarian cancer cell lines .

Cell Line TypeTotal Growth Inhibition (TGI)IC50 (µM)
Ovarian Cancer (SK-OV-3)7.62 - 31.50< 10
Non-Small Cell Lung Cancer> 100> 100

Antimicrobial Activity

The nitro group in this compound is critical for its antimicrobial properties. Nitro compounds often undergo reduction to form reactive species that can bind covalently to DNA, leading to cell death .

The proposed mechanism involves:

  • Reduction of Nitro Group : This leads to the formation of toxic intermediates.
  • DNA Binding : The reactive intermediates bind to DNA, causing damage and triggering apoptosis.

Properties

IUPAC Name

N-(2-iodophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O3/c14-11-6-1-2-7-12(11)15-13(17)9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQMQMXSAINNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362470
Record name N-(2-iodophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5352-78-3
Record name N-(2-iodophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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